7-[(2-chlorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
7-[(2-chlorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-chlorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core purine structure, followed by the introduction of the chlorophenyl and piperazinyl groups through various coupling reactions. Common reagents used in these steps include palladium catalysts for cross-coupling reactions and protecting groups to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-[(2-chlorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and piperazinyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
7-[(2-chlorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-[(2-chlorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives with substituted phenyl and piperazinyl groups. Examples include:
- 7-[(2-Bromophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione
- 7-[(2-Fluorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione
Uniqueness
The uniqueness of 7-[(2-chlorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN6O2/c1-17-7-9-18(10-8-17)15-30-11-13-31(14-12-30)24-27-22-21(23(33)28-25(34)29(22)2)32(24)16-19-5-3-4-6-20(19)26/h3-10H,11-16H2,1-2H3,(H,28,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNCTDKTFUBUHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C3=NC4=C(N3CC5=CC=CC=C5Cl)C(=O)NC(=O)N4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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